N-(6-chloropyridin-3-yl)-2-(2,5-dimethyl-1H-pyrrol-1-yl)acetamide
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Overview
Description
N-(6-chloro-3-pyridinyl)-2-(2,5-dimethyl-1H-pyrrol-1-yl)acetamide is an organic compound that features a pyridine ring substituted with a chlorine atom and a pyrrole ring substituted with two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-chloro-3-pyridinyl)-2-(2,5-dimethyl-1H-pyrrol-1-yl)acetamide typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Substitution on the Pyridine Ring: The 6-chloro-3-pyridine can be synthesized through chlorination of 3-pyridinecarboxylic acid or its derivatives.
Coupling Reaction: The final step involves coupling the pyrrole and pyridine derivatives through an amide bond formation, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole-2,5-diones.
Reduction: Reduction reactions could target the pyridine ring, potentially converting it to piperidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the pyridine and pyrrole rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenation using N-bromosuccinimide (NBS) or nucleophilic substitution using sodium hydride (NaH) and alkyl halides.
Major Products
Oxidation: Pyrrole-2,5-diones.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine and pyrrole derivatives.
Scientific Research Applications
Medicinal Chemistry: As a scaffold for drug development, particularly in targeting specific receptors or enzymes.
Agricultural Chemistry: As a potential pesticide or herbicide due to its bioactive properties.
Materials Science: In the development of organic semiconductors or other advanced materials.
Mechanism of Action
The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways would involve binding to active sites or altering the conformation of target proteins.
Comparison with Similar Compounds
Similar Compounds
N-(6-chloro-3-pyridinyl)-2-(1H-pyrrol-1-yl)acetamide: Lacks the dimethyl substitution on the pyrrole ring.
N-(3-pyridinyl)-2-(2,5-dimethyl-1H-pyrrol-1-yl)acetamide: Lacks the chlorine substitution on the pyridine ring.
N-(6-chloro-3-pyridinyl)-2-(1H-pyrrol-1-yl)ethanamide: Has an ethanamide group instead of an acetamide group.
Uniqueness
The unique combination of the chlorine-substituted pyridine ring and the dimethyl-substituted pyrrole ring in N-(6-chloro-3-pyridinyl)-2-(2,5-dimethyl-1H-pyrrol-1-yl)acetamide may confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H14ClN3O |
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Molecular Weight |
263.72 g/mol |
IUPAC Name |
N-(6-chloropyridin-3-yl)-2-(2,5-dimethylpyrrol-1-yl)acetamide |
InChI |
InChI=1S/C13H14ClN3O/c1-9-3-4-10(2)17(9)8-13(18)16-11-5-6-12(14)15-7-11/h3-7H,8H2,1-2H3,(H,16,18) |
InChI Key |
VHFGVBDYUZFFCW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(N1CC(=O)NC2=CN=C(C=C2)Cl)C |
Origin of Product |
United States |
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